molecular formula C13H16N2O2 B091762 Ethyl L-tryptophanate CAS No. 7479-05-2

Ethyl L-tryptophanate

Cat. No.: B091762
CAS No.: 7479-05-2
M. Wt: 232.28 g/mol
InChI Key: DABYEOZXRSTEGL-UHFFFAOYSA-N
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Description

Ethyl L-tryptophanate is an ester derivative of the amino acid L-tryptophan. It is characterized by the presence of an ethyl group attached to the carboxyl group of L-tryptophan. This compound is known for its applications in various fields, including chemistry, biology, and medicine. The molecular formula of this compound is C13H16N2O2, and it has a molecular weight of 232.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl L-tryptophanate can be synthesized through the esterification of L-tryptophan with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl L-tryptophanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-acetic acid derivatives .

Scientific Research Applications

Ethyl L-tryptophanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl L-tryptophanate involves its conversion to L-tryptophan in the body. L-tryptophan is then metabolized to serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. The conversion process involves several enzymatic steps, including hydroxylation and decarboxylation .

Comparison with Similar Compounds

Ethyl L-tryptophanate can be compared with other ester derivatives of amino acids, such as:

Uniqueness: this compound is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Its role as a precursor to serotonin also distinguishes it from other amino acid derivatives .

Properties

IUPAC Name

ethyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12/h3-6,8,11,15H,2,7,14H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABYEOZXRSTEGL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884387
Record name L-Tryptophan, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7479-05-2, 6519-66-0
Record name L-Tryptophan, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7479-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tryptophan ethyl ester
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Record name L-Tryptophan, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tryptophan, ethyl ester
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Record name L-Tryptophan, ethyl ester
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Record name Ethyl L-tryptophanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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